molecular formula C10H12O3 B1316727 [4-(1,3-Dioxolan-2-yl)phenyl]methanol CAS No. 142651-25-0

[4-(1,3-Dioxolan-2-yl)phenyl]methanol

Cat. No. B1316727
M. Wt: 180.2 g/mol
InChI Key: OSSSEXIGKVKXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877774B2

Procedure details

A mixture of terephthaldehyde (5.4 g, 40 mmol), para-toluenesulfonic acid—monohydrate (0.4 g, 2 mmol), and ethylene glycol in toluene (80 mL) was heated at 110° C. for 4 hours. The reaction mixture was allowed to cool and was washed with saturated sodium hydrogen carbonate and dried with anhydrous magnesium sulphate. The filtrate was evaporated at reduced pressure to afford a oil. The oil was dissolved in ethanol (200 mL), and then the reaction mixture cooled to 0° C. Sodium borohydride (5.9 g, 160 mmol) was added portionwise, and the resultant reaction mixture allowed to warm to ambient temperature over 16 hours. The reaction mixture was quenched with saturated sodium hydrogen carbonate and subsequently extracted twice with ethyl acetate. The combined organic extracts were dried with anhydrous magnesium sulphate, and the solvent evaporated at reduced pressure. The crude material was purified by silica gel chromatography eluting with 100% iso-hexane to 50% ethyl acetate in iso-hexane to afford the title compound as a colourless oil (3.4 g, 48%).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
48%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([CH:7]=[O:8])=[CH:5][CH:4]=[C:3]([CH:9]=[O:10])[CH:2]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH2:23](O)[CH2:24][OH:25].[BH4-].[Na+]>C1(C)C=CC=CC=1.C(O)C>[O:8]1[CH2:23][CH2:24][O:25][CH:7]1[C:6]1[CH:5]=[CH:4][C:3]([CH2:9][OH:10])=[CH:2][CH:1]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
C1=CC(=CC=C1C=O)C=O
Name
Quantity
0.4 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)O
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
5.9 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
was washed with saturated sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a oil
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture cooled to 0° C
CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature over 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated sodium hydrogen carbonate
EXTRACTION
Type
EXTRACTION
Details
subsequently extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried with anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 100% iso-hexane to 50% ethyl acetate in iso-hexane

Outcomes

Product
Name
Type
product
Smiles
O1C(OCC1)C1=CC=C(C=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.